molecular formula C20H23ClN2O3 B10888758 2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10888758
M. Wt: 374.9 g/mol
InChI Key: GJTUFWDGYCQVHF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone is a synthetic organic compound that features a chlorophenoxy group and a methoxybenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Piperazine Derivative Formation: The next step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxybenzyl)piperazine.

    Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the piperazine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanol.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A related compound with herbicidal properties.

    4-(4-Chlorophenoxy)butanoic acid: Another similar compound used in agricultural applications.

    2-(4-Chlorophenoxy)benzaldehyde: A structurally related compound with different functional groups.

Uniqueness

2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone is unique due to its combination of a chlorophenoxy group and a methoxybenzyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3

InChI Key

GJTUFWDGYCQVHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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